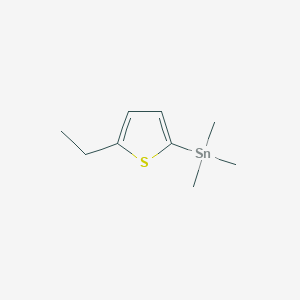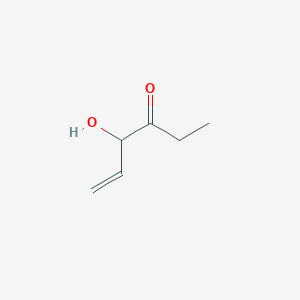![molecular formula C14H12Cl2OS B14257411 1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene CAS No. 222016-68-4](/img/structure/B14257411.png)
1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene is an organic compound that belongs to the class of aromatic sulfoxides This compound features a benzene ring substituted with a chloro group and a sulfinyl group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-chloro-2-phenylethane and 4-chlorobenzene.
Formation of Sulfoxide: The key step involves the oxidation of the sulfide intermediate to the sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene undergoes various types of chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to sulfone using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Dichloromethane (DCM), ethanol, acetonitrile.
Major Products
Sulfone: Formed by oxidation of the sulfoxide group.
Sulfide: Formed by reduction of the sulfoxide group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene involves its interaction with molecular targets through its sulfoxide and chloro groups. The sulfoxide group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-4-[(1R)-1-isocyanatoethyl]benzene
- 1-chloro-4-(trifluoromethyl)benzene
- 1-chloro-4-ethylbenzene
Uniqueness
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene is unique due to the presence of both a sulfoxide and a chloro group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
222016-68-4 |
|---|---|
Molecular Formula |
C14H12Cl2OS |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene |
InChI |
InChI=1S/C14H12Cl2OS/c15-12-6-8-13(9-7-12)18(17)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10H2/t14-,18+/m0/s1 |
InChI Key |
AXLASOPVPMFPOS-KBXCAEBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([S@](=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(S(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
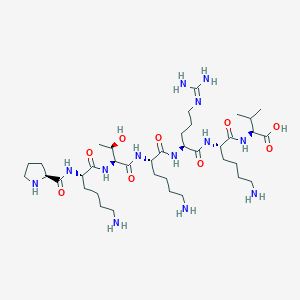
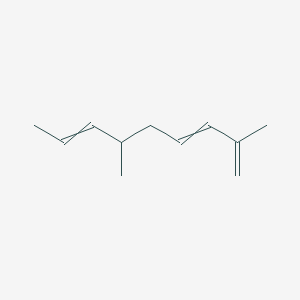
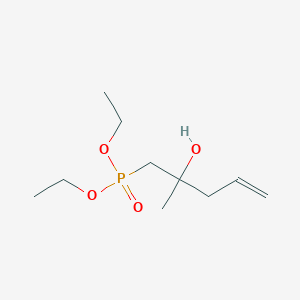
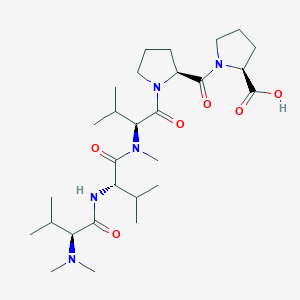

![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)


![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
